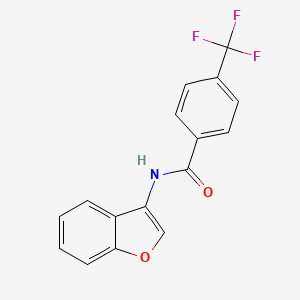![molecular formula C17H11FN6O3 B15004799 N-(6-cyano-1,3-benzodioxol-5-yl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B15004799.png)
N-(6-cyano-1,3-benzodioxol-5-yl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzodioxole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 6-cyano-2H-1,3-benzodioxole and 2-fluorophenyl-2H-1,2,3,4-tetrazole. The synthesis could involve steps such as nitration, reduction, and amide formation under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential biological activity. It might interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE could be investigated for its therapeutic potential. It might exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activity.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE would depend on its specific interactions with molecular targets. It might bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other benzodioxole derivatives or tetrazole-containing molecules. Examples could be:
- 6-cyano-2H-1,3-benzodioxole derivatives
- 2-fluorophenyl-2H-1,2,3,4-tetrazole derivatives
Uniqueness
The uniqueness of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE lies in its specific combination of functional groups, which might confer unique chemical and biological properties. This could make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H11FN6O3 |
|---|---|
Poids moléculaire |
366.31 g/mol |
Nom IUPAC |
N-(6-cyano-1,3-benzodioxol-5-yl)-2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C17H11FN6O3/c18-12-4-2-1-3-11(12)17-21-23-24(22-17)8-16(25)20-13-6-15-14(26-9-27-15)5-10(13)7-19/h1-6H,8-9H2,(H,20,25) |
Clé InChI |
RLIOVKKWSHTLHK-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)C#N)NC(=O)CN3N=C(N=N3)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluorophenyl {[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}sulfamate](/img/structure/B15004716.png)
![3-(4-Tert-butylphenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid](/img/structure/B15004720.png)
![7H-Benzo[b][4,7]phenanthrolin-11-one, 12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydro-](/img/structure/B15004726.png)

![2-[5'-benzyl-3'-(2-methylpropyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide](/img/structure/B15004743.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15004749.png)
![4-chloro-5-(4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B15004755.png)
![2-[4-(carbamoylmethyl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004762.png)

![[4-(2,5-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B15004774.png)
![methyl 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B15004787.png)

![4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid](/img/structure/B15004796.png)
![Ethyl 2-({[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15004813.png)
